6-(Methylsulfonyl)indoline
Overview
Description
6-(Methylsulfonyl)indoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(Methylsulfonyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole or its derivatives.
Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
6-(Methylsulfonyl)indoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives .
Scientific Research Applications
6-(Methylsulfonyl)indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)indoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
6-(Methylsulfonyl)indoline can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
1H-Indole, 6-(methylsulfonyl)-: Does not have the 2,3-dihydro modification, affecting its reactivity and applications.
1H-Indole, 2,3-dihydro-5-(methylsulfonyl)-: The position of the methylsulfonyl group influences its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
6-methylsulfonyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTVSOHKTZRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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